molecular formula C10H11FO3 B14775664 5-(2-Fluoroethoxy)-2-methylbenzoic acid

5-(2-Fluoroethoxy)-2-methylbenzoic acid

Cat. No.: B14775664
M. Wt: 198.19 g/mol
InChI Key: YSUXZZISTSNWPC-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2-fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Fluoroethoxylation: The 2-methylbenzoic acid undergoes a reaction with 2-fluoroethanol in the presence of a suitable catalyst to introduce the 2-fluoroethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Fluoroethoxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoroethoxy)-5-methylbenzoic acid: A closely related compound with similar structural features.

    4-Alkoxy-substituted 2,5-dimethoxyamphetamines: These compounds share some structural similarities and have been studied for their receptor binding profiles.

Uniqueness

5-(2-Fluoroethoxy)-2-methylbenzoic acid is unique due to the presence of the fluoroethoxy group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

5-(2-fluoroethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

YSUXZZISTSNWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCF)C(=O)O

Origin of Product

United States

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